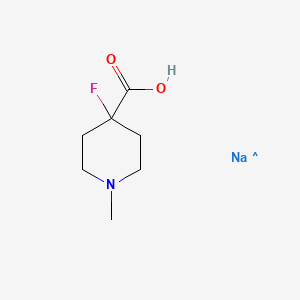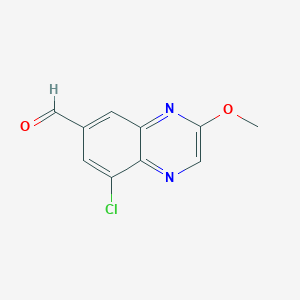
1-(5-Chloro-3-methylpyrazin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position The ethanone group is attached to the 2-position of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-3-methylpyrazine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ethanone derivative.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-chloro-3-methyl-pyrazin-2-yl)ethanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 1-(5-Chloro-3-methyl-pyrazin-2-yl)acetic acid.
Reduction: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-3-methyl-pyrazin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
Comparación Con Compuestos Similares
1-(5-Bromo-3-methyl-pyrazin-2-yl)ethanone: Similar structure with a bromine atom instead of chlorine.
1-(5-Chloro-3-ethyl-pyrazin-2-yl)ethanone: Similar structure with an ethyl group instead of a methyl group.
1-(5-Chloro-3-methyl-pyrazin-2-yl)propanone: Similar structure with a propanone group instead of an ethanone group.
Uniqueness: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom and the ethanone group provides distinct chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
1-(5-chloro-3-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4-7(5(2)11)9-3-6(8)10-4/h3H,1-2H3 |
Clave InChI |
DUCREGHKZAAQAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL](/img/structure/B13907080.png)
![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)



![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)


![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)

![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)

![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)

